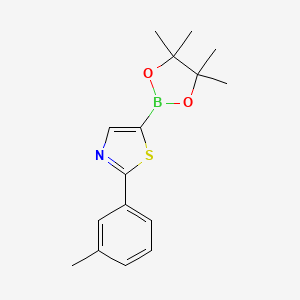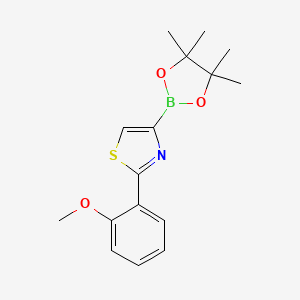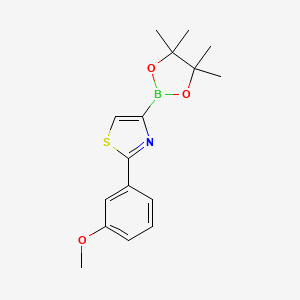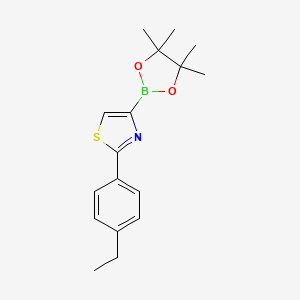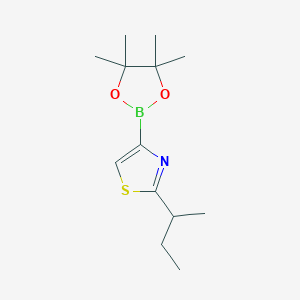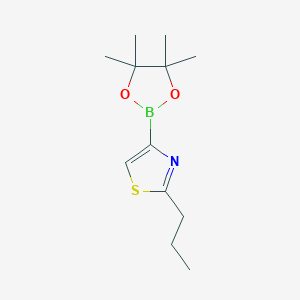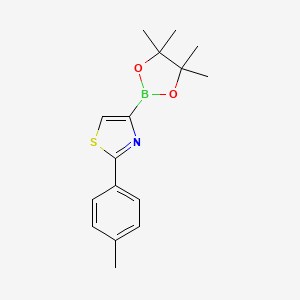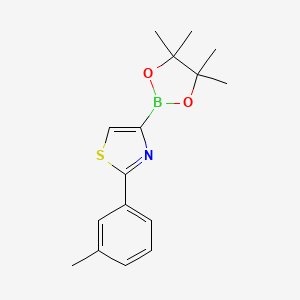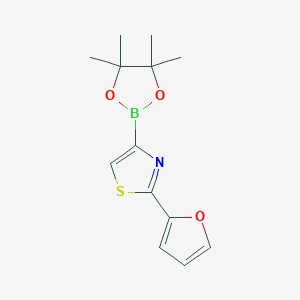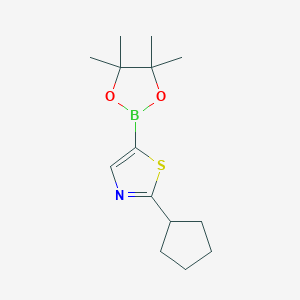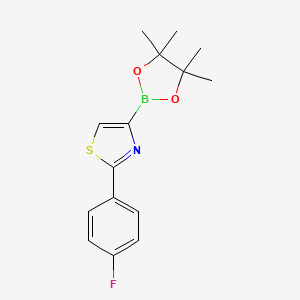
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester (2FTPE) is an organic compound that is used in a variety of scientific research applications. This compound is synthesized through a reaction of a 4-fluorophenylthiazole and a pinacol boronate ester, and is used in a variety of biochemical and physiological studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including biochemical and physiological studies. This compound has been found to be beneficial in the study of enzyme inhibition, protein-ligand interactions, and the inhibition of certain metabolic pathways. Additionally, this compound has been used in studies of drug-target interactions, drug metabolism, and drug delivery.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is not completely understood. However, it is believed that the compound binds to specific enzymes in the body, which can then lead to the inhibition of certain metabolic pathways. Additionally, it has been suggested that the compound may interact with specific proteins and ligands, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit certain metabolic pathways, as well as interfere with enzyme activity. Additionally, this compound has been found to affect the activity of certain proteins and ligands, as well as the transport of certain molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has a variety of advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be completed in a short amount of time. Additionally, the use of an aqueous medium allows for the reaction to be carried out in a safe and cost-effective manner. However, there are a few limitations to using this compound in lab experiments. The compound has not been thoroughly studied, and thus, the exact mechanism of action is not completely understood. Additionally, the compound may interact with certain proteins and ligands, which can lead to the inhibition of certain metabolic pathways.
Zukünftige Richtungen
The potential for 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester to be used in future research applications is vast. This compound could be used to study enzyme inhibition, protein-ligand interactions, and the inhibition of certain metabolic pathways. Additionally, this compound could be used in studies of drug-target interactions, drug metabolism, and drug delivery. Furthermore, this compound could be used to study the effects of certain drugs on the body, as well as the potential for drug-drug interactions. Finally, this compound could be used to study the effects of certain environmental factors on the body, such as the effect of air pollution on the human body.
Synthesemethoden
The synthesis of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester begins with the reaction of 4-fluorophenylthiazole with a pinacol boronate ester. This reaction is carried out in an aqueous medium at room temperature, and the resulting product is a this compound molecule. The reaction is relatively simple, and can be completed in a short amount of time. Additionally, the use of an aqueous medium allows for the reaction to be carried out in a safe and cost-effective manner.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITDZUDTPGWIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



